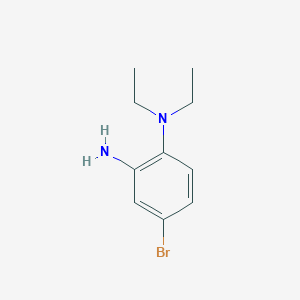
4-Bromo-N-1,N-1-diethyl-1,2-benzenediamine
描述
4-Bromo-N-1,N-1-diethyl-1,2-benzenediamine is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a bromine atom and two ethyl groups attached to the nitrogen atoms of a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
4-Bromo-N-1,N-1-diethyl-1,2-benzenediamine can be synthesized through a multi-step process starting from 1,2-diaminobenzene. The general synthetic route involves:
Acetylation: The initial step involves the acetylation of 1,2-diaminobenzene to protect the amine groups.
Bromination: The acetylated intermediate is then subjected to bromination using bromine or a brominating agent to introduce the bromine atom at the desired position.
Deprotection: The final step involves the removal of the acetyl protecting groups under alkaline conditions to yield 4-Bromo-1,2-diaminobenzene.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.
化学反应分析
Types of Reactions
4-Bromo-N-1,N-1-diethyl-1,2-benzenediamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Deprotection: Sodium hydroxide or other strong bases for removing protecting groups.
Coupling Reactions: Palladium catalysts and boron reagents for Suzuki-Miyaura coupling.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Coupling Products: Biaryl compounds are commonly formed through coupling reactions.
科学研究应用
4-Bromo-N-1,N-1-diethyl-1,2-benzenediamine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of new materials with specific electronic and optical properties.
Pharmaceutical Research: It is investigated for its potential biological activities and as a precursor for drug development.
作用机制
The mechanism of action of 4-Bromo-N-1,N-1-diethyl-1,2-benzenediamine involves its interaction with various molecular targets. The bromine atom and the ethyl groups influence the compound’s reactivity and binding affinity to different substrates. In coupling reactions, the compound undergoes oxidative addition and transmetalation steps, facilitated by palladium catalysts, to form new carbon-carbon bonds .
相似化合物的比较
Similar Compounds
4-Bromo-1,2-diaminobenzene: Lacks the ethyl groups, making it less sterically hindered and more reactive in certain reactions.
4-Bromo-N,N-dimethylaniline: Contains methyl groups instead of ethyl groups, affecting its electronic properties and reactivity.
Uniqueness
4-Bromo-N-1,N-1-diethyl-1,2-benzenediamine is unique due to the presence of both bromine and ethyl groups, which confer specific steric and electronic properties. These characteristics make it suitable for specialized applications in organic synthesis and material science.
属性
IUPAC Name |
4-bromo-1-N,1-N-diethylbenzene-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2/c1-3-13(4-2)10-6-5-8(11)7-9(10)12/h5-7H,3-4,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEPCVZOOLZDMQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=C(C=C1)Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















